

Ozarelix Gonadotropin-releasing hormone antagonist

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ozarelix

CAS No.: 295350-45-7

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Core Profile of Ozarelix

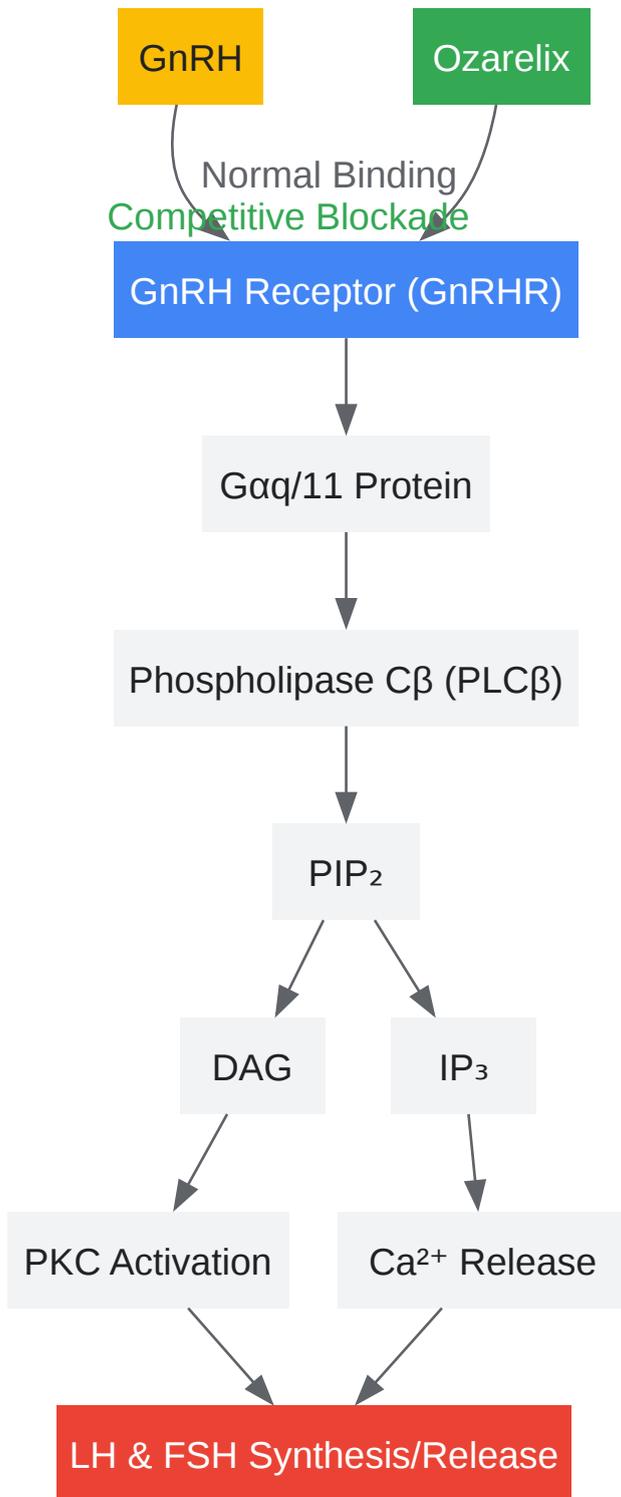
Ozarelix is a fourth-generation Luteinizing Hormone-Releasing Hormone (LHRH, or GnRH) antagonist [1]. The table below summarizes its key technical characteristics based on the latest available data.

Attribute	Description
Drug Class	Fourth-generation GnRH (LHRH) antagonist [1].
Administration	Intramuscular injection [1].
Mechanism of Action	Competitively blocks pituitary GnRH receptors, leading to rapid suppression of Gonadotropin (LH & FSH) and sex hormone production without a "flare effect" [2] [1].
Developed Indications	Advanced (hormone-dependent) prostate cancer and Benign Prostatic Hypertrophy (BPH) [1].
Key Development Phase (BPH)	A Phase 2b trial completed in 2007. Phase 3 pivotal trials were planned for late 2007 [1].

Attribute	Description
Key Differentiator	Positioned as a fourth-generation agent with a potentially improved pharmacological profile [1].

Mechanism of Action and Signaling Pathway

As a GnRH antagonist, **Ozarelix** works by directly blocking the GnRH signaling pathway in the pituitary gland. The following diagram illustrates this mechanism and the basis for its therapeutic effect.



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Diagram of **Ozarelix**'s antagonistic mechanism blocking GnRH signaling, preventing gonadotropin release.

Clinical Development & Experimental Data

The most concrete data available from search results pertains to its clinical development for Benign Prostatic Hypertrophy (BPH).

- **Trial Design:** A **double-blinded, randomized, placebo-controlled, multi-center, European dose-ranging study** was conducted with 144 men with BPH [1].
- **Outcome:** The trial reported "**highly statistically significant results in favor of ozarelix**" [1].
- **Subsequent Plans:** Following this trial, a Phase 2b study in the U.S. was completed in 2007. The data from these studies were intended to support a **New Drug Application (NDA)** [1].

Analysis for Research Professionals

For your ongoing research, here are key considerations regarding **Ozarelix** and the GnRH antagonist landscape:

- **Status Check:** The most recent specific clinical data for **Ozarelix** is from 2007-2008. No recent developments were found in the search results, suggesting its development may have been halted or superseded. It is critical to consult current regulatory databases and clinical trial registries for its official status.
- **Market Evolution:** The GnRH antagonist market has significantly evolved, shifting towards **oral formulations** (e.g., Relugolix/Orgovyx, Elagolix/Orilissa) which offer greater patient convenience [3].
- **Next-Gen Candidates:** Research continues on new injectable antagonists with improved profiles. **Teverelix**, for example, is a long-acting injectable using a microcrystal technology in development for prostate cancer and benign conditions [3].

Suggested Research Paths Forward

Given the dated information on **Ozarelix**, you may find it more fruitful to:

- **Verify Current Status:** Search the official databases of the **FDA**, **EMA**, and **ClinicalTrials.gov** to determine the definitive development status of **Ozarelix**.
- **Explore Modern Antagonists:** Focus research on the pharmacokinetics, formulation technology, and clinical data of newer, advanced-stage antagonists like **Teverelix**, **Relugolix**, and **Linzagolix** [4] [3].
- **Analyze Structural Trends:** The search results indicate that structural modifications (e.g., specific D-amino acids in the N-terminal domain) are key to the stability and efficacy of peptide antagonists like

Ozarelix [2]. A comparative analysis of these structures across generations could provide valuable insights.

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Address: Ontario, CA 91761, United States

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